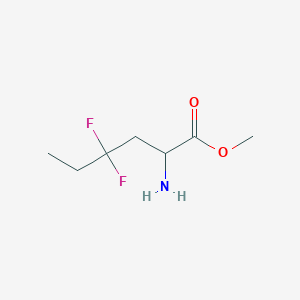

Methyl 2-amino-4,4-difluorohexanoate

描述

Methyl 2-amino-4,4-difluorohexanoate is a fluorinated aliphatic ester featuring an amino group at the C2 position and two fluorine atoms at the C4 position of a six-carbon chain. This structure combines the reactive amine moiety with the electron-withdrawing effects of fluorine, which can enhance metabolic stability and influence intermolecular interactions. The ester group may serve as a prodrug motif, improving bioavailability through enhanced lipophilicity.

属性

分子式 |

C7H13F2NO2 |

|---|---|

分子量 |

181.18 g/mol |

IUPAC 名称 |

methyl 2-amino-4,4-difluorohexanoate |

InChI |

InChI=1S/C7H13F2NO2/c1-3-7(8,9)4-5(10)6(11)12-2/h5H,3-4,10H2,1-2H3 |

InChI 键 |

DLUVCUJPQXAUAO-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC(C(=O)OC)N)(F)F |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analogues

Fluorinated Pyrimidine Derivatives (e.g., 5-Fluoro-2-amino-4,6-dichloropyrimidine)

- Structural Differences: Unlike the aliphatic chain of Methyl 2-amino-4,4-difluorohexanoate, this compound () is a heterocyclic pyrimidine with chlorine and fluorine substituents. The aromatic core facilitates π-π stacking, while the aliphatic ester in the target compound may enhance membrane permeability.

- Biological Activity: The 5-fluoro derivative exhibits potent nitric oxide (NO) inhibition (IC₅₀ = 2 μM), attributed to fluorine’s electronegativity stabilizing interactions with biological targets .

- Physicochemical Properties: Property this compound 5-Fluoro-2-amino-4,6-dichloropyrimidine Molecular Weight ~193 g/mol ~198 g/mol LogP (estimated) ~1.2 (moderate lipophilicity) ~1.8 (higher lipophilicity) Key Functional Groups Ester, amine, difluoro Dichloro, fluoro, pyrimidine

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl)

- Structural Differences: Sulfonylureas () feature a triazine ring and sulfonylurea bridge, whereas this compound has a linear carbon chain. Both contain methyl esters, but the latter lacks herbicidal sulfonylurea motifs.

- Applications: Sulfonylureas act as herbicides by inhibiting acetolactate synthase . The target compound’s amino and difluoro groups may instead favor pharmaceutical applications, such as protease inhibition or peptide mimicry.

- Synthetic Pathways: Sulfonylureas are synthesized via condensation of triazine intermediates with sulfonylcarbamates . This compound may be prepared through nucleophilic fluorination followed by esterification of the corresponding acid.

Impact of Fluorine Substitution

Fluorine’s electronegativity and small atomic radius often enhance binding affinity and metabolic stability. For example:

- In 5-fluoro-2-amino-4,6-dichloropyrimidine, fluorine increases NO-inhibitory potency compared to non-fluorinated analogs .

Role of the Ester Group

- Comparative Stability : Methyl esters in sulfonylureas () are susceptible to hydrolysis, influencing their herbicidal activity. The target compound’s ester may similarly act as a prodrug, with hydrolysis releasing the active carboxylic acid.

- Lipophilicity : The ester group increases logP compared to carboxylate salts, enhancing cell permeability. This property is shared with sulfonylurea herbicides but tailored for different applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。